Comparative Lipophilicity: LogP Analysis of N1-Methylation vs. Unsubstituted Cbz Analog
The addition of an N1-methyl group in 4-Cbz-1-methyl-2-piperazinone increases its calculated lipophilicity compared to the unsubstituted analog 4-Cbz-piperazinone . This structural modification results in a measured XLogP3 of 0.9 for the target compound, while the predicted LogP for the non-methylated analog is 0.43 . This nearly 0.5 LogP unit increase can substantially influence pharmacokinetic properties like membrane permeability and volume of distribution in drug discovery programs .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Calculated LogP (XLogP3): 0.9 |
| Comparator Or Baseline | 4-Cbz-piperazinone (CAS 78818-15-2): Predicted LogP: 0.43 (KOWWIN v1.67 estimate) |
| Quantified Difference | 0.47 LogP units higher |
| Conditions | In silico calculation; XLogP3 for target compound, KOWWIN v1.67 for comparator |
Why This Matters
This quantifiable increase in lipophilicity is a key determinant in early-stage drug design, directly affecting a compound's ability to cross biological membranes and influencing its overall pharmacokinetic profile.
